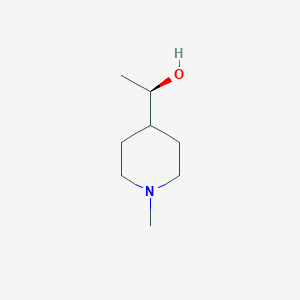

(1R)-1-(1-methylpiperidin-4-yl)ethan-1-ol

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structural motif in the pharmaceutical industry. bldpharm.comgoogle.com Its derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. bldpharm.comgoogle.com The prevalence of this scaffold is due to its ability to impart favorable physicochemical properties to a molecule, such as modulating aqueous solubility and improving pharmacokinetic profiles. scbt.comnih.gov The flexible, chair-like conformation of the piperidine ring allows for precise three-dimensional positioning of substituent groups, which is critical for specific interactions with biological targets like enzymes and receptors. nih.gov

In organic synthesis, piperidine-containing compounds are considered vital building blocks for constructing more complex molecules. bldpharm.com The presence of the nitrogen atom provides a handle for further chemical modifications, and the saturated ring system offers a robust, non-aromatic core. nih.gov The versatility of the piperidine scaffold ensures its continued prominence in the design and discovery of novel, biologically active compounds. scbt.comnih.gov

The Importance of Enantiomeric Purity in Bioactive Molecules

Chirality, or the "handedness" of molecules, is a fundamental concept in pharmacology and drug development. sigmaaldrich.com Chiral molecules exist as enantiomers—non-superimposable mirror images that can have profoundly different biological effects. sigmaaldrich.com This is because biological systems, including therapeutic targets like enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. sigmaaldrich.comamericanelements.com

Consequently, one enantiomer of a chiral drug may produce the desired therapeutic effect, while the other could be inactive, have a different pharmacological action, or even be toxic. sigmaaldrich.comnih.gov The use of single-enantiomer drugs, or enantiopure compounds, can lead to more selective pharmacological profiles, improved therapeutic outcomes, and a reduction in adverse effects. sigmaaldrich.com Regulatory agencies have increasingly favored the development of single enantiomers over racemic mixtures (1:1 mixtures of both enantiomers), highlighting the critical need for enantiomeric purity in modern pharmaceuticals. americanelements.com Achieving high levels of enantiomeric purity is a significant challenge in drug synthesis and development, requiring sophisticated methods of asymmetric synthesis or chiral resolution. sigmaaldrich.com

Overview of (1R)-1-(1-methylpiperidin-4-yl)ethan-1-ol within Chiral Chemical Space

This compound is a chiral molecule that combines the key features of a piperidine scaffold with a specific stereocenter. Its structure consists of a central piperidine ring with a methyl group attached to the nitrogen atom (N-methylpiperidine). At the 4-position of this ring, there is an ethanol (B145695) group, with the hydroxyl (-OH) group and a methyl group attached to the first carbon of this side chain. The "(1R)" designation specifies the absolute configuration at this chiral center, meaning it is a single, defined enantiomer.

While detailed research specifically documenting the synthesis or application of the (1R) enantiomer is not widely published, its structure places it firmly within a class of compounds of high interest. As a chiral alcohol, it serves as a valuable synthon, or building block, in organic synthesis. The hydroxyl group can be used to form new bonds or can be converted into other functional groups, making it a versatile intermediate for constructing more complex chiral molecules. The N-methylpiperidine moiety provides a basic nitrogen center common in many neurologically active drugs, influencing properties like receptor binding and brain penetration. google.com

The synthesis of enantiomerically pure compounds like this compound typically requires specialized methods of asymmetric synthesis. Such strategies are designed to selectively produce one enantiomer over the other, which is a key area of contemporary chemical research.

Below are the chemical properties for the racemic mixture of the compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 37835-54-4 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₈H₁₇NO | chemicalbook.com |

| Molecular Weight | 143.23 g/mol | chemicalbook.com |

| IUPAC Name | 1-(1-methylpiperidin-4-yl)ethanol | americanelements.com |

| Physical Form | Pale Yellow Oil | sigmaaldrich.com |

| InChI Key | HLAGCVGLYKTXMD-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(1R)-1-(1-methylpiperidin-4-yl)ethanol |

InChI |

InChI=1S/C8H17NO/c1-7(10)8-3-5-9(2)6-4-8/h7-8,10H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

HLAGCVGLYKTXMD-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C1CCN(CC1)C)O |

Canonical SMILES |

CC(C1CCN(CC1)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control

Approaches to the Asymmetric Synthesis of (1R)-1-(1-methylpiperidin-4-yl)ethan-1-ol

The primary challenge in synthesizing this compound lies in the stereoselective reduction of the prochiral ketone, 1-(1-methylpiperidin-4-yl)ethan-1-one. Both enantioselective catalytic methods and diastereoselective approaches have been explored to achieve this transformation with high fidelity.

Enantioselective Catalytic Methods for Alcohol Synthesis

Enantioselective catalysis offers a direct route to the desired (R)-enantiomer from the corresponding ketone. This is typically achieved through the use of chiral catalysts that can differentiate between the two enantiotopic faces of the carbonyl group.

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols. wiley-vch.de This technique often employs complexes of transition metals such as ruthenium, rhodium, and iridium with chiral ligands. rsc.orgresearchgate.net These catalysts facilitate the addition of hydrogen across the carbonyl double bond in a stereocontrolled manner.

For the synthesis of this compound, this would involve the asymmetric hydrogenation of 1-(1-methylpiperidin-4-yl)ethan-1-one. Chiral ruthenium catalysts, particularly those based on the Noyori-type catalysts featuring a Ru(II) center, a chiral diamine, and a diphosphine ligand, have demonstrated high efficiency and enantioselectivity in the reduction of a wide range of ketones. nih.govrsc.orgresearchgate.net Similarly, rhodium and iridium-based catalysts, often paired with chiral phosphine (B1218219) ligands like BINAP or Josiphos, are effective for the asymmetric hydrogenation of various substrates, including heteroaromatic ketones. nih.govrsc.orgrsc.org

The general reaction scheme is as follows:

1-(1-methylpiperidin-4-yl)ethan-1-one + H₂ --(Chiral Transition Metal Catalyst)--> this compound

The success of these reactions is highly dependent on the choice of metal, ligand, solvent, and reaction conditions.

Table 1: Representative Data for Transition Metal-Catalyzed Asymmetric Hydrogenation of Ketones Analogous to 1-(1-methylpiperidin-4-yl)ethan-1-one

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| RuCl₂[(R)-BINAP][(R)-DAIPEN] | Acetophenone | 98 | 99 (R) |

| [Rh(COD)Cl]₂ / (S,S)-Chiraphos | 2-Acetylpyridine | 95 | 92 (S) |

| [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP | Phenyl t-butyl ketone | >99 | 97 (R) |

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering milder reaction conditions and avoiding contamination with toxic heavy metals. For the synthesis of chiral alcohols, organocatalytic transfer hydrogenation is a prominent method. This approach typically utilizes a chiral organic molecule, such as a derivative of a cinchona alkaloid or a chiral phosphoric acid, to catalyze the transfer of hydrogen from a simple hydrogen donor, like isopropanol (B130326) or a Hantzsch ester, to the ketone. researchgate.netliv.ac.uk

The mechanism often involves the formation of a chiral complex between the catalyst and the ketone, which then facilitates the stereoselective hydride transfer. The steric and electronic properties of the catalyst are crucial in dictating the enantioselectivity of the reduction.

Table 2: Examples of Organocatalytic Asymmetric Transfer Hydrogenation of Aromatic Ketones

| Catalyst | Hydrogen Donor | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Quinine-derived thiourea | Isopropanol | Acetophenone | 92 | 94 (R) |

| Chiral Phosphoric Acid | Hantzsch Ester | 1-Naphthyl ethyl ketone | 96 | 98 (S) |

Diastereoselective Synthetic Pathways to Piperidine (B6355638) Derivatives

An alternative to direct enantioselective catalysis is the use of diastereoselective reactions. This strategy involves introducing a chiral auxiliary or utilizing a pre-existing stereocenter to direct the formation of the new stereocenter at the alcohol carbon.

One diastereoselective approach involves the addition of a methyl group to a chiral piperidine-4-carboxaldehyde derivative. The stereochemical outcome of the addition of an organometallic reagent, such as methylmagnesium bromide or methyllithium, is controlled by the existing stereochemistry of the piperidine ring, often following Cram's or Felkin-Anh models. rsc.orgresearchgate.net

The hydroxyl group of the resulting alcohol may require protection during subsequent synthetic steps to prevent unwanted side reactions. A variety of protecting groups can be employed for this purpose, with the choice depending on the stability required and the conditions for deprotection. Common protecting groups for hydroxyl functions include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), ethers (e.g., benzyl, Bn), and esters (e.g., acetate, Ac). The selection of the protecting group is critical, as it must be stable to the reaction conditions used in subsequent steps and be readily removable without affecting other functional groups in the molecule.

Table 3: Common Hydroxyl Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Stability | Cleavage Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBDMS | Stable to base, mild acid | F⁻ (e.g., TBAF), strong acid |

| Benzyl ether | Bn | Stable to acid and base | Hydrogenolysis (H₂, Pd/C) |

| Acetate ester | Ac | Stable to mild acid | Base (e.g., K₂CO₃, MeOH) |

Reductive Amination Pathways for Piperidine Ring Formation

Reductive amination is a versatile and widely used method for the formation of amines and, in the context of this synthesis, for the construction of the piperidine ring itself. researchgate.netbeilstein-journals.org This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

An intramolecular reductive amination of a suitably functionalized δ-amino ketone can be a key step in forming the 1-methylpiperidine (B42303) ring. For instance, a linear precursor containing an amino group and a ketone functionality five carbons apart can cyclize via imine formation followed by reduction to yield the piperidine scaffold. The stereochemistry of substituents on the precursor chain can influence the diastereoselectivity of the cyclization.

The general reaction is as follows:

H₂N-(CH₂)₄-C(O)CH₃ + [Reducing Agent] --> 1-methyl-4-acetylpiperidine (via intermediate steps)

This strategy allows for the construction of the core piperidine structure with the necessary acetyl group at the 4-position, which can then be subjected to asymmetric reduction as described in the previous sections.

Stereospecific Transformations from Precursor Molecules

Stereospecific transformations are highly efficient methods for obtaining the desired (1R) enantiomer by starting with a prochiral precursor and utilizing a chiral catalyst or reagent to control the stereochemical outcome. The most common and effective approach for synthesizing this compound is the asymmetric reduction of its corresponding prochiral ketone, 1-(1-methylpiperidin-4-yl)ethanone.

This transformation is frequently accomplished using catalytic asymmetric transfer hydrogenation (ATH). In this process, a chiral catalyst, typically a Ruthenium(II) or Iridium(III) complex with a chiral ligand, facilitates the transfer of a hydride from a hydrogen source (like formic acid or isopropanol) to the carbonyl group of the ketone. nih.govresearchgate.net The catalyst creates a chiral environment around the ketone, forcing the hydride to add to one face of the carbonyl, leading to the preferential formation of one enantiomer of the alcohol. The enantioselectivity of these reactions is often very high, capable of producing the desired alcohol with an enantiomeric excess (ee) of up to 98%. researchgate.net

Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reagent in the presence of a catalytic amount of a chiral oxazaborolidine. This catalyst, derived from a chiral amino alcohol, coordinates to the carbonyl oxygen, directing the borane reduction from the less sterically hindered face and yielding the chiral secondary alcohol with high enantioselectivity. mdpi.com

| Method | Precursor | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | 1-(1-methylpiperidin-4-yl)ethanone | Chiral Ru(II) or Ir(III) complexes (e.g., M-CsDPEN) researchgate.net | Up to 98% researchgate.net |

| Corey-Bakshi-Shibata (CBS) Reduction | 1-(1-methylpiperidin-4-yl)ethanone | Borane (BH3), Chiral Oxazaborolidine Catalyst mdpi.com | Excellent (often >90%) mdpi.com |

Resolution Techniques for Enantiomeric Separation

When a racemic mixture of 1-(1-methylpiperidin-4-yl)ethan-1-ol is produced, resolution techniques are employed to separate the two enantiomers. These methods can be broadly categorized into classical chemical resolution and chromatographic separation.

Classical resolution is a well-established technique that involves converting a pair of enantiomers into a pair of diastereomers, which have different physical properties (such as solubility) and can therefore be separated. wikipedia.orglibretexts.org For the racemic alcohol, which is a base due to the piperidine nitrogen, a chiral acid is used as the resolving agent. libretexts.org

The process involves reacting the racemic base with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (S)-(+)-camphorsulfonic acid. wikipedia.orggoogle.com This acid-base reaction forms a mixture of two diastereomeric salts: [(1R)-alcohol•(+)-acid] and [(1S)-alcohol•(+)-acid]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate out of the solution first, allowing for its separation by filtration. google.com After separation, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure this compound. wikipedia.orglibretexts.org

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), offer a powerful and versatile tool for both the analytical and preparative separation of enantiomers. nih.govnih.gov This technique relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the HPLC column. eijppr.com

When the racemic mixture of 1-(1-methylpiperidin-4-yl)ethan-1-ol passes through the column, the two enantiomers interact differently with the chiral stationary phase. These transient interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, lead to the formation of temporary diastereomeric complexes with different stabilities. eijppr.comsigmaaldrich.com The enantiomer that forms the more stable complex will be retained longer on the column, while the other enantiomer elutes more quickly. This difference in retention times allows for the complete separation of the (1R) and (1S) forms. sigmaaldrich.com

A variety of CSPs are commercially available and have proven effective for resolving chiral alcohols and amines.

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Primary Interaction Mechanism |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Chiralcel® OD) | Inclusion complexing, hydrogen bonding, dipole-dipole interactions eijppr.comnih.gov |

| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, steric interactions eijppr.comnih.gov |

| Macrocyclic Antibiotic-based | Vancomycin (e.g., Chirobiotic™ V) | Inclusion, hydrogen bonding, ionic interactions researchgate.net |

| Cyclodextrin-based | β-Cyclodextrin derivatives | Host-guest inclusion complexation nih.gov |

Derivatization Strategies from this compound

As an enantiomerically pure chiral building block, this compound serves as a valuable starting material for the synthesis of more complex molecules. Its functional groups—the secondary alcohol and the tertiary amine—provide reactive sites for further chemical modification.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis of a series of structurally related compounds (analogs) to determine how specific chemical features affect their biological activity. This compound is an ideal scaffold for such studies, particularly in the development of ligands for muscarinic receptors. nih.govnih.gov

The hydroxyl group can be esterified or etherified with various substituents to probe the effect of size, electronics, and hydrogen bonding capacity at that position. For example, esterification with different carboxylic acids can introduce a wide range of functional groups. Similarly, the N-methyl group on the piperidine ring can be replaced with other alkyl or aralkyl groups to investigate the role of the amine substituent on receptor binding and selectivity. Such systematic modifications have been used to develop potent and selective inhibitors of various enzymes and receptors. nih.gov

The defined stereochemistry of this compound makes it an excellent chiral building block for incorporation into larger, more complex molecular structures, such as drug candidates and natural products. nih.govsigmaaldrich.com The chiral center of the alcohol can be used to induce stereochemistry in subsequent reactions or to serve as a key recognition element for a biological target.

Spectroscopic and Stereochemical Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules in solution. wikipedia.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (1R)-1-(1-methylpiperidin-4-yl)ethan-1-ol, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its constitution and providing insights into its stereochemistry.

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants (J values) would allow for the assignment of protons on the piperidine (B6355638) ring, the N-methyl group, the ethyl side chain, and the hydroxyl group. The relative stereochemistry of substituents on the piperidine ring can often be determined by analyzing the coupling constants between adjacent protons, which are dependent on the dihedral angle between them. rsc.orgnih.gov

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The number of signals confirms the number of unique carbon atoms, and their chemical shifts are indicative of their hybridization and bonding environment.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.75 | m | 1H | CH-OH |

| 2.75 | m | 2H | Axial CH₂ adjacent to N |

| 2.28 | s | 3H | N-CH₃ |

| 2.15 | m | 2H | Equatorial CH₂ adjacent to N |

| 1.85 | m | 2H | Equatorial CH₂ adjacent to CH-OH |

| 1.55 | m | 2H | Axial CH₂ adjacent to CH-OH |

| Chemical Shift (ppm) | Assignment |

|---|---|

| 67.5 | CH-OH |

| 52.0 | CH₂ adjacent to N |

| 46.5 | N-CH₃ |

| 34.5 | CH₂ adjacent to CH-OH |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, mass spectrometry would be used to confirm the expected molecular weight of 157.25 g/mol .

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, further confirming its identity. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For instance, the loss of a water molecule (18 Da) from the molecular ion would be expected for an alcohol. Fragmentation of the piperidine ring can also produce characteristic ions. nih.govscielo.br

While a specific mass spectrum for this compound is not provided, the expected molecular ion peak and potential fragments for the related compound 1-methylpiperidine (B42303) are listed in the table below as an example.

| m/z | Interpretation |

|---|---|

| 99 | Molecular Ion [M]⁺ |

| 98 | [M-H]⁺ |

| 84 | [M-CH₃]⁺ |

| 57 | Fragment |

| 42 | Fragment |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the alkane portions of the molecule would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration would be expected in the 1050-1150 cm⁻¹ range. The presence of these key absorption bands would provide strong evidence for the proposed structure.

The table below summarizes the expected characteristic IR absorption bands for this compound based on typical functional group frequencies.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-3000 | C-H stretch | Alkane (piperidine ring and ethyl group) |

| 1450-1470 | C-H bend | Alkane |

| 1050-1150 | C-O stretch | Secondary Alcohol |

Chiral Analysis Methods

For a chiral compound, it is not sufficient to simply determine its chemical structure; its stereochemical integrity must also be established. Chiral analysis methods are employed to determine the enantiomeric excess (a measure of the purity of one enantiomer over the other) and the absolute configuration (the actual three-dimensional arrangement of atoms) of the molecule.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. heraldopenaccess.usnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. sigmaaldrich.com

To determine the enantiomeric excess of a sample of this compound, it would be injected onto a suitable chiral HPLC column. The chromatogram would ideally show two separated peaks, one for the (1R) enantiomer and one for the (1S) enantiomer. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess can then be calculated using the areas of the two peaks. A sample of pure this compound would ideally show only one peak. The development of a successful chiral HPLC method often involves screening different chiral stationary phases and mobile phase compositions to achieve optimal separation. canberra.edu.auutas.edu.au

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a detailed electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

To determine the absolute configuration of this compound, a suitable single crystal of the compound would need to be grown. The analysis of the diffraction data, particularly the anomalous dispersion effects, allows for the unambiguous assignment of the absolute stereochemistry at the chiral center. researchgate.neted.ac.uk The resulting crystal structure provides a complete picture of the molecule's conformation in the solid state. nih.gov The determination of the absolute configuration is crucial for understanding its biological activity and interaction with other chiral molecules.

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral substances that provides experimental insight into their stereochemistry. It is defined as the angle through which the plane of polarized light is rotated upon passing through a sample of a chiral compound. The measurement is conducted using a polarimeter, and the specific rotation, [α], is a characteristic constant for a given compound under specified conditions (temperature, wavelength, and solvent).

While specific experimental values for the optical rotation of "this compound" are not extensively reported in publicly available literature, the value would be determined by preparing a solution of the pure enantiomer at a known concentration and measuring the observed rotation. The specific rotation is then calculated using the formula:

[α]λT = α / (l × c)

where:

[α]λT is the specific rotation at temperature T and wavelength λ.

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters.

c is the concentration of the sample in grams per milliliter.

For "this compound," a positive (+) or dextrorotatory value would be expected, while its enantiomer, "(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol," would exhibit an equal but opposite (negative or levorotatory) specific rotation.

Computational Chemistry in Structural Characterization

In the absence of extensive experimental data, and to complement available spectroscopic information, computational chemistry serves as a powerful tool for the structural and electronic characterization of molecules like "this compound."

Density Functional Theory (DFT) Calculations for Conformation and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of "this compound," DFT calculations are invaluable for determining the most stable conformations and for analyzing its electronic properties.

Researchers utilize DFT to perform geometry optimizations, starting from various possible initial structures of the molecule. These calculations identify the lowest energy (most stable) conformers. For "this compound," the conformational landscape is primarily dictated by the orientation of the substituents on the piperidine ring and the rotation around the C-C bond connecting the ethanol (B145695) side chain. The piperidine ring itself can exist in chair, boat, or twist-boat conformations, with the chair form generally being the most stable. The N-methyl group and the 1-hydroxyethyl group can be in either axial or equatorial positions.

DFT calculations can predict the relative energies of these different conformers, providing insight into the most likely structure of the molecule in the gas phase or in solution (when solvent effects are included in the calculation). Furthermore, DFT can be employed to calculate various electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the reactivity and intermolecular interactions of the compound.

Below is a hypothetical table illustrating the kind of data that would be generated from DFT calculations for the possible conformers of "this compound."

| Conformer | N-Methyl Orientation | 1-Hydroxyethyl Orientation | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Chair-Eq-Eq | Equatorial | Equatorial | 0.00 | 1.85 |

| Chair-Ax-Eq | Axial | Equatorial | 2.50 | 2.10 |

| Chair-Eq-Ax | Equatorial | Axial | 3.20 | 2.35 |

| Chair-Ax-Ax | Axial | Axial | 5.80 | 2.60 |

This table is illustrative and based on general principles of conformational analysis of substituted piperidines. Actual values would be subject to the level of theory and basis set used in the DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. For a flexible molecule like "this compound," MD simulations are particularly useful for exploring the full range of its conformational space and understanding the transitions between different conformations.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed view of the molecule's dynamic behavior.

For "this compound," an MD simulation would typically be performed in a simulated solvent environment (e.g., water) to mimic physiological conditions. The simulation would reveal the preferred conformations of the piperidine ring and the orientation of its substituents. It would also provide information on the flexibility of the molecule, the time it spends in different conformational states, and the energy barriers for transitions between these states. This information is crucial for understanding how the molecule might interact with biological targets.

Key parameters that can be extracted from an MD simulation of "this compound" are presented in the hypothetical table below.

| Parameter | Description | Simulated Value |

| RMSD (Root Mean Square Deviation) | A measure of the average distance between the atoms of superimposed conformations, indicating structural stability. | 1.5 Å (over 100 ns) |

| Radius of Gyration | A measure of the compactness of the molecule. | 3.2 Å |

| Dihedral Angle Distribution | The distribution of key dihedral angles, revealing the preferred rotational states of the side chain. | Predominantly gauche and anti conformations for the C-C-O-H dihedral. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent, indicating its potential for interaction. | 150 Ų |

This table is illustrative. The actual values would depend on the force field, simulation time, and other simulation parameters.

Mechanistic Investigations in Reaction Chemistry

Elucidation of Reaction Mechanisms in the Synthesis of (1R)-1-(1-methylpiperidin-4-yl)ethan-1-ol and its Analogs

The asymmetric reduction of ketones to chiral alcohols is often accomplished through catalytic hydrogenation or transfer hydrogenation. A prominent and well-studied mechanism for this transformation is the metal-ligand bifunctional catalysis, famously employed by Noyori-type ruthenium catalysts. osti.govrsc.org This mechanism proposes a concerted, outer-sphere pathway where both the metal center and the chiral ligand actively participate in the hydride transfer to the carbonyl group. rsc.orgliv.ac.uk The reaction does not involve direct coordination of the ketone's oxygen to the ruthenium center; instead, it proceeds through a six-membered pericyclic transition state. liv.ac.uk

Kinetic Isotope Effect (KIE) studies are powerful tools for probing reaction mechanisms by determining the extent to which isotopic substitution at a particular position affects the reaction rate. nih.govwikipedia.org A primary KIE (kH/kD > 1) is observed when a bond to the isotope is broken in the rate-determining step. escholarship.org In the context of the asymmetric transfer hydrogenation of 1-(1-methylpiperidin-4-yl)ethanone using a hydrogen donor like 2-propanol, replacing the transferable hydrogen with deuterium (B1214612) allows for the investigation of the hydride transfer step.

While specific KIE data for the synthesis of this compound is not extensively published, studies on analogous ketone reductions provide insight. For example, a significant primary KIE would be expected if the C-H bond cleavage from the hydrogen donor (or the Ru-H bond cleavage) is the rate-determining step, confirming that hydride transfer is central to the slowest phase of the reaction. Secondary KIEs, where the isotopically substituted bond is not broken, can reveal changes in hybridization or steric environment at the transition state. wikipedia.org

Table 1: Illustrative Kinetic Isotope Effect Data in Asymmetric Ketone Reduction This table presents conceptual data based on typical findings in analogous systems to illustrate the principles of KIE studies.

| Experiment | Isotopic Substitution | Observed KIE (kH/kD) | Interpretation |

|---|---|---|---|

| 1 | Hydrogen donor (e.g., (CH₃)₂CDOH) | ~2.5 | Indicates C-D bond cleavage is part of the rate-determining step (Primary KIE). |

| 2 | α-position of ketone (e.g., Ar-CO-CD₃) | ~1.0 | Suggests no significant change in bonding at the α-carbon in the transition state. |

In the widely accepted mechanism for ruthenium-catalyzed transfer hydrogenation, several key intermediates are involved in the catalytic cycle. The reaction is typically initiated by the formation of a ruthenium hydride species from the catalyst precursor and a hydrogen donor (e.g., 2-propanol or formic acid). acs.org This Ru-H species is the active reducing agent.

The catalytic cycle for a typical Noyori-type catalyst, RuCl(S,S)-TsDPEN, can be described as follows:

Activation: The pre-catalyst reacts with a base and a hydrogen donor (e.g., 2-propanol) to form the active 18-electron ruthenium hydride intermediate.

Complexation: The prochiral ketone, 1-(1-methylpiperidin-4-yl)ethanone, interacts with the ruthenium hydride complex. This does not involve direct coordination but rather the formation of an encounter complex stabilized by non-covalent interactions.

Hydride Transfer: The hydride from the ruthenium and a proton from the amine ligand are transferred to the carbonyl carbon and oxygen, respectively, via a concerted, six-membered transition state.

Product Release and Regeneration: The resulting chiral alcohol, this compound, is released, and the ruthenium catalyst is regenerated, ready to start another cycle.

The identification and characterization of these intermediates, particularly the ruthenium hydride, are often achieved through a combination of spectroscopic methods (NMR, IR) and computational modeling.

The stereochemical outcome of the reaction is determined at the transition state of the hydride transfer step. The chiral ligand creates a highly structured environment that forces the ketone to approach the ruthenium hydride in a specific orientation. This leads to two principal diastereomeric transition states, one leading to the (R)-alcohol and the other to the (S)-alcohol, which differ significantly in energy.

For Noyori-type catalysts, the favored transition state is a chair-like, six-membered ring structure. liv.ac.uk The enantioselectivity arises from minimizing steric repulsion and maximizing attractive non-covalent interactions between the substrate and the chiral ligand. For a substrate like 1-(1-methylpiperidin-4-yl)ethanone, the two groups attached to the carbonyl are the methyl group and the 1-methylpiperidin-4-yl group. The catalyst's chiral environment will differentiate between these two groups, forcing the larger piperidinyl group to occupy a pseudo-equatorial position in the transition state to avoid steric clash with the ligand's phenyl groups, while the smaller methyl group takes the pseudo-axial position. This preferential orientation dictates which face of the ketone is exposed to the incoming hydride, thus determining the product's absolute stereochemistry. uwindsor.ca

Understanding Stereoselectivity and Enantiocontrol in Catalytic Systems

The remarkable efficiency and selectivity of modern catalytic systems for producing enantiopure compounds like this compound stem from a deep understanding of the factors that govern stereocontrol.

The cornerstone of asymmetric catalysis is the chiral catalyst, which is typically composed of a metal center and a chiral organic ligand. acs.orgnih.gov For the asymmetric hydrogenation of ketones, ruthenium(II) complexes bearing chiral diphosphine or diamine ligands have proven exceptionally effective. wikipedia.orgresearchgate.net

Prominent examples include:

Ru-BINAP systems: Catalysts like Ru(OAc)₂( (R)-BINAP ) are highly effective for the hydrogenation of various functionalized ketones. The C₂-symmetric, atropisomeric BINAP ligand creates a well-defined chiral environment.

Noyori-Ikariya Catalysts: Complexes such as RuCl(S,S)-TsDPEN are renowned for their high activity and enantioselectivity in the transfer hydrogenation of aromatic and N-heterocyclic ketones. acs.orgnih.gov The N-tosylated diamine ligand (TsDPEN) is crucial, as its NH group participates directly in the catalytic cycle by providing the proton for the carbonyl oxygen.

The ligand's structure dictates the stereochemical outcome. The specific chirality of the ligand (e.g., (R,R)- or (S,S)-diamine) determines whether the (R)- or (S)-alcohol is produced. This predictable relationship allows chemists to select the appropriate catalyst to synthesize the desired enantiomer.

Table 2: Performance of Representative Chiral Ruthenium Catalysts in Asymmetric Ketone Reduction This table shows typical performance data for well-known catalysts on model substrates to illustrate their effectiveness.

| Catalyst/Ligand System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| RuCl(S,S)-TsDPEN | Acetophenone | >99 | 98 (R) |

| Ru(OAc)₂[(R)-BINAP] | Methyl acetoacetate | 100 | 99 (R) |

| RhCl(COD)[(R,R)-DIOP] | Acetophenone | 95 | 80 (R) |

While steric hindrance is a major factor in stereodifferentiation, subtle non-covalent interactions between the catalyst and the substrate in the transition state are often decisive for achieving high enantioselectivity. researchgate.net These interactions, though weak individually (typically 0.5-2 kcal/mol), collectively create a significant energy difference between the competing diastereomeric transition states.

Key non-covalent interactions include:

CH/π Interactions: These are attractive interactions between a C-H bond and a π-system (like an aromatic ring). In the transition state of a Noyori-type reduction, CH/π interactions between an aryl group on the substrate and a phenyl group on the chiral ligand can stabilize the favored transition state structure. osti.govrsc.org

Hydrogen Bonding: The NH group of the diamine ligand in a Noyori catalyst forms a hydrogen bond with the carbonyl oxygen of the substrate, helping to orient it for the subsequent hydride transfer.

Steric Repulsion: As previously mentioned, repulsive forces between bulky groups on the substrate and the ligand destabilize the unfavored transition state, effectively blocking one reaction pathway.

Solvent Effects on Reaction Outcomes

A comprehensive search of scientific literature and chemical databases for mechanistic investigations specifically focusing on the solvent effects on reaction outcomes for the compound This compound did not yield specific research findings or detailed experimental data. While the influence of solvents on reaction kinetics, mechanisms, and stereoselectivity is a fundamental concept in organic chemistry, dedicated studies with quantitative data, such as reaction rate constants or product distribution in various solvents, for this particular compound appear to be limited or not publicly available.

General principles suggest that the choice of solvent can significantly influence reactions involving polar molecules like This compound . Factors such as solvent polarity, proticity (ability to donate hydrogen bonds), and dielectric constant can stabilize or destabilize reactants, transition states, and products, thereby altering the reaction rate and potentially the distribution of products. For instance, in reactions proceeding through charged intermediates, polar protic solvents are often used to stabilize these species. Conversely, non-polar solvents might be favored for reactions involving non-polar reactants.

However, without specific published research on This compound , any discussion of solvent effects remains speculative and cannot be substantiated with the detailed findings and data tables required for this article. Further experimental research would be necessary to elucidate the specific impact of different solvents on the reaction chemistry of this compound.

Preclinical Research Applications and Biological Relevance

Evaluation in Receptor Binding and Functional Assays (Excluding Human Clinical Data)

Ligand-Receptor Interaction Kinetics

No information is publicly available regarding the association or dissociation rates (k-on and k-off) or the equilibrium dissociation constant (Kd) of (1R)-1-(1-methylpiperidin-4-yl)ethan-1-ol with any biological receptor.

Investigations of Opioid Receptor Agonism/Antagonism

There are no published studies detailing the binding affinity or functional activity of this compound at mu, delta, or kappa opioid receptors. Therefore, its potential as an opioid agonist, antagonist, or partial agonist is unknown.

Studies on Sigma-1 Receptor Ligand Activity

The interaction of this compound with the sigma-1 receptor has not been described in the available scientific literature. Its binding affinity and functional effects as a potential sigma-1 receptor ligand are yet to be determined.

Inhibition of Specific Enzymes (e.g., EML4-ALK, PARP-1, Hemozoin Formation)

No data has been found to suggest that this compound has been evaluated for its inhibitory activity against the EML4-ALK fusion protein, the DNA repair enzyme PARP-1, or the process of hemozoin formation in malaria parasites.

In Vitro Cellular Studies (Excluding Human Clinical Data)

Cellular Target Engagement Assays

There is no indication in the public domain that cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), have been employed to confirm the interaction of this compound with any specific intracellular targets in a cellular context.

Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available data to generate a detailed article on the chemical compound This compound that specifically addresses the requested subsections.

The search for preclinical data, including activity in cell-based functional models, specific antimicrobial studies, evaluations in in-vivo animal models, and detailed structure-activity relationship (SAR) analyses for this particular compound did not yield specific results.

While research exists for the broader class of piperidine (B6355638) derivatives, which are recognized for their significance in drug design and their application in various therapeutic areas, the available literature does not provide the specific findings required to accurately and thoroughly populate the requested article outline for this compound. nih.govresearchgate.netencyclopedia.pub

Therefore, to ensure scientific accuracy and avoid speculation, the requested article cannot be generated at this time. Research on related but structurally distinct compounds, such as piperidin-4-one derivatives, does indicate that the piperidine scaffold is actively investigated for various biological activities, including antimicrobial effects. yu.edu.jobiomedpharmajournal.orgresearchgate.net However, these findings are not directly applicable to the specific compound and fall outside the strict scope of the user's request.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Computational Modeling in SAR Elucidaion

Computational modeling serves as a powerful tool in the elucidation of Structure-Activity Relationships (SAR), providing critical insights into the molecular interactions that govern the biological activity of compounds like this compound. Although specific computational studies on this exact molecule are not extensively detailed in publicly available literature, the principles of these methodologies, as applied to structurally similar piperidine derivatives, offer a framework for understanding its potential biological interactions and for guiding the design of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For piperidine-containing molecules, QSAR models have demonstrated that specific physicochemical properties are crucial for their inhibitory functions. For instance, analyses of various piperidine derivatives have shown that the van der Waals surface area, particularly features related to partial charge, significantly influences their activity. nih.gov Descriptors such as the fractional negative charge on the van der Waals surface have been positively correlated with inhibitory potency, highlighting the importance of electrostatic interactions. nih.gov Furthermore, the aqueous solubility (LogS) and a clear distinction between hydrophobic and hydrophilic regions within the molecule are also identified as key determinants for enhanced activity. nih.gov

In the context of this compound, a QSAR study would likely focus on descriptors related to its key structural features: the basic nitrogen of the piperidine ring, the hydroxyl group of the ethanol (B145695) side chain, and the methyl group on the nitrogen. Variations in these features across a series of analogs would allow for the development of a predictive model to guide further chemical modifications.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. Studies on piperidine and piperazine-based compounds have successfully generated predictive pharmacophore models. acs.orgacs.org These models often consist of features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. acs.orgacs.org For instance, a highly predictive model for a class of piperidine-based antagonists identified a combination of two hydrogen bond acceptors and three hydrophobic features as essential for activity. acs.orgacs.org

For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom of the piperidine ring can function as a hydrogen bond acceptor. The piperidine ring itself and the methyl group contribute to the molecule's hydrophobic character. A pharmacophore model for its biological target would likely incorporate these features, defining their optimal spatial arrangement for effective binding.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. Docking studies on various piperidine derivatives have revealed the importance of specific interactions with amino acid residues in the active site of their target proteins. researchgate.netnih.gov These interactions often involve hydrogen bonds with key residues and hydrophobic interactions with non-polar pockets.

In a hypothetical docking study of this compound, the molecule would be positioned within the binding site of its target protein. The docking simulations would likely show the hydroxyl group forming hydrogen bonds with polar amino acid residues, while the piperidine ring and its methyl substituent could engage in hydrophobic interactions. The positively charged nitrogen at physiological pH could also form an ionic interaction with an acidic residue in the binding pocket. The stereochemistry of the (1R) center would be critical in determining the precise fit and orientation of the molecule within the binding site, ultimately influencing its binding affinity and biological activity.

The following table summarizes the key computational approaches and their potential application to understanding the SAR of this compound, based on studies of analogous compounds.

| Computational Method | Key Principles | Potential Application to this compound |

| QSAR | Correlates physicochemical properties with biological activity. | - Predict activity based on descriptors like partial charge, hydrophobicity, and solubility.- Guide modifications to the piperidine ring, N-methyl group, and ethanol side chain. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for target binding. | - Define the spatial requirements for hydrogen bond donors/acceptors (hydroxyl and nitrogen) and hydrophobic features (piperidine ring and methyl group).- Use as a 3D query for virtual screening of new potential ligands. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within a receptor's active site. | - Visualize potential hydrogen bonding of the hydroxyl group and ionic interactions of the piperidine nitrogen.- Understand the role of the (1R) stereocenter in receptor binding.- Estimate binding affinity and rank potential analogs. |

Metabolic Considerations in Preclinical Development Excluding Specific Human Metabolism of the Compound

General Principles of Metabolic Pathways in Biological Systems

Drug metabolism, or biotransformation, is the process by which living organisms modify the chemical structure of xenobiotics (foreign compounds), such as drugs. researchgate.net The primary objective of these enzymatic processes is to convert lipophilic (fat-soluble) compounds into more polar, hydrophilic (water-soluble) metabolites that can be more easily excreted from the body, primarily via urine or bile. funaab.edu.ngpharmaguideline.com The liver is the principal organ for drug metabolism due to its high concentration of a wide variety of metabolic enzymes. nih.govfunaab.edu.ng

Metabolic reactions are broadly categorized into two phases:

Phase I Reactions (Functionalization): These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug molecule. nih.govpharmaguideline.com The primary types of Phase I reactions are oxidation, reduction, and hydrolysis. funaab.edu.ng Oxidation reactions, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells, are the most common metabolic pathway for many drugs. chuv.ch

Phase II Reactions (Conjugation): In these reactions, an endogenous substance (e.g., glucuronic acid, sulfate, glycine) is attached to the functional group of the parent compound or its Phase I metabolite. nih.govpharmaguideline.com This conjugation step significantly increases the molecule's water solubility and molecular weight, facilitating its excretion. funaab.edu.ng

While metabolism is often a detoxification process that terminates the pharmacological activity of a drug, it can sometimes lead to the formation of metabolites that are also pharmacologically active or, in some cases, toxic. researchgate.netchuv.ch

In Vitro Metabolic Stability in Relevant Biological Matrices

In vitro metabolic stability assays are fundamental tools in early drug discovery to predict a compound's metabolic clearance in vivo. nih.govbioivt.com These assays measure the rate at which a compound is metabolized when incubated with specific biological preparations. nuvisan.com The results, typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint), help rank-order compounds and identify those with desirable pharmacokinetic properties for further development. nih.govresearchgate.net

The most commonly used biological matrices for these studies are:

Liver Microsomes : These are vesicles derived from the endoplasmic reticulum of liver cells, prepared by high-speed centrifugation of liver homogenate. nih.govnih.gov They are a cost-effective and convenient model containing a high concentration of key Phase I enzymes, particularly the cytochrome P450 (CYP) family, making them ideal for studying CYP-mediated metabolism. nih.govmilecell-bio.comdls.com

The metabolic stability of a compound like (1R)-1-(1-methylpiperidin-4-yl)ethan-1-ol would be assessed by incubating it with liver microsomes or hepatocytes from different species and monitoring the disappearance of the parent compound over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes from Different Preclinical Species This table presents hypothetical data for illustrative purposes.

| Species | Incubation Time (min) | % Parent Compound Remaining | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Hepatic Clearance |

|---|---|---|---|---|---|

| Mouse | 0 | 100 | > 60 | < 10 | Low |

| 15 | 95 | ||||

| 30 | 88 | ||||

| 60 | 75 | ||||

| Rat | 0 | 100 | 45 | 30.8 | Moderate |

| 15 | 79 | ||||

| 30 | 60 | ||||

| 60 | 35 | ||||

| Dog | 0 | 100 | > 60 | < 12 | Low |

| 15 | 92 | ||||

| 30 | 85 | ||||

| 60 | 70 | ||||

| Monkey | 0 | 100 | 55 | 25.2 | Low to Moderate |

| 15 | 82 | ||||

| 30 | 68 |

Note: The prediction of in vivo hepatic clearance from in vitro data involves scaling factors that account for liver weight and blood flow. researchgate.net

Pathways of Enzymatic Transformation (General Mechanisms)

Based on the chemical structure of this compound, several enzymatic transformations are plausible in preclinical models. Identifying these metabolic "soft spots" is crucial for understanding the compound's disposition. umich.edu

The key structural features susceptible to metabolism include the N-methyl group, the secondary alcohol, and the piperidine (B6355638) ring itself.

N-dealkylation : The N-methyl group on the piperidine ring is a common site for oxidative metabolism. Cytochrome P450 enzymes, such as CYP3A4 and CYP2C19, are known to catalyze the removal of this methyl group to form a secondary amine metabolite, normeperidine, from meperidine, a related piperidine structure. nih.gov A similar N-demethylation pathway is observed for other piperidine-type compounds. clinpgx.org

Oxidation of the Secondary Alcohol : The ethan-1-ol side chain contains a secondary alcohol. This group can be oxidized by alcohol dehydrogenases or CYP enzymes to form the corresponding ketone.

Hydroxylation of the Piperidine Ring : The saturated piperidine ring can undergo oxidation at various carbon atoms to introduce a hydroxyl group. This C-H oxidation is a common metabolic pathway for cyclic amines and is typically mediated by CYP enzymes. chemistryviews.org

Phase II Conjugation : The secondary alcohol group is a prime site for Phase II conjugation reactions. The most common pathway would be glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), where glucuronic acid is attached to the hydroxyl group, forming a highly water-soluble glucuronide conjugate ready for excretion.

Table 2: Potential Metabolic Pathways for this compound This table outlines general, plausible biotransformations based on the compound's structure.

| Metabolic Reaction | Site of Transformation | Primary Enzyme Family Involved | Resulting Metabolite Type |

|---|---|---|---|

| N-Demethylation | N-methyl group of the piperidine ring | Cytochrome P450 (e.g., CYP3A, CYP2C) | Secondary amine |

| Oxidation | Secondary alcohol on the ethan-1-ol group | Alcohol Dehydrogenase, Cytochrome P450 | Ketone |

| Hydroxylation | C-H bonds on the piperidine ring | Cytochrome P450 | Hydroxylated piperidine |

Implications of Metabolism for Compound Half-Life and Systemic Exposure in Preclinical Models

The rate and pathways of metabolism determined from in vitro studies have direct implications for a compound's pharmacokinetic profile in preclinical animal models. nih.govnih.gov

Half-Life and Clearance : A compound that is rapidly metabolized (in vitro data showing a short half-life and high intrinsic clearance) is generally expected to have a short in vivo half-life and high systemic clearance. nih.gov This means the compound is eliminated from the body quickly. Conversely, a metabolically stable compound will likely have a longer in vivo half-life and lower clearance, leading to prolonged exposure. researchgate.net

Systemic Exposure (Bioavailability) : For orally administered compounds, extensive metabolism in the liver before the drug reaches systemic circulation (the "first-pass effect") can significantly reduce bioavailability. funaab.edu.ng In vitro stability data can help predict the extent of this first-pass metabolism. nih.gov A compound with high metabolic lability in liver preparations is likely to have low oral bioavailability.

Interspecies Variability : Drug-metabolizing enzymes, particularly CYPs, can exhibit significant differences in expression and activity across different species (e.g., rat vs. dog vs. monkey). nih.gov This leads to species-specific differences in metabolic rates and pathways. researchgate.net Therefore, performing in vitro stability assays across multiple preclinical species is essential to select the most appropriate animal model whose metabolic profile most closely resembles that anticipated for clinical studies. nih.gov For instance, if a compound is cleared rapidly in rats but slowly in dogs, the systemic exposure for a given dose will be much lower in rats than in dogs, a critical consideration for designing toxicology and efficacy studies. nih.gov

Table 3: Illustrative Correlation of In Vitro Clearance with Predicted In Vivo Pharmacokinetic Parameters This table presents a hypothetical scenario to illustrate general principles.

| Preclinical Species | In Vitro CLint (µL/min/mg) | Predicted In Vivo Clearance | Predicted Half-Life (t½) | Predicted Systemic Exposure (AUC) for a Given Dose |

|---|---|---|---|---|

| Rat | High (> 50) | High | Short | Low |

| Dog | Low (< 15) | Low | Long | High |

| Monkey | Moderate (15 - 50) | Moderate | Intermediate | Moderate |

Understanding these relationships allows researchers to build pharmacokinetic/pharmacodynamic (PK/PD) models to predict efficacious dosing regimens and guide the optimization of compound structures to achieve a more favorable metabolic profile. nih.govmdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Chiral Piperidine (B6355638) Alcohols

The precise three-dimensional arrangement of atoms in chiral molecules like (1R)-1-(1-methylpiperidin-4-yl)ethan-1-ol is critical for their biological activity. Consequently, the development of efficient and highly selective synthetic methods for producing specific stereoisomers (enantiomers) is a primary goal in medicinal chemistry. Current research is moving beyond classical resolution techniques, which are often inefficient, toward more sophisticated asymmetric synthesis strategies.

Key emerging strategies include:

Catalytic Asymmetric Synthesis : This approach uses small amounts of a chiral catalyst to produce large quantities of the desired enantiomer. A notable example is the Rhodium-catalyzed asymmetric reductive Heck reaction, which can create 3-substituted tetrahydropyridines from arylboronic acids and pyridine derivatives with high yield and excellent enantioselectivity. nih.gov Another method involves the use of chiral phosphoric acids (CPAs) as versatile catalysts in asymmetric reactions, such as intramolecular aza-Michael cyclizations, to produce enantioenriched piperidine scaffolds. whiterose.ac.uk

Biocatalysis : Enzymes, such as ketoreductases (KREDs), are being employed for the asymmetric bioreduction of piperidone precursors. This method offers high stereoselectivity under mild reaction conditions. For instance, a KRED from Chryseobacterium sp. has been used for the efficient synthesis of (S)-N-Boc-3-hydroxypiperidine, a key chiral intermediate for the anticancer drug ibrutinib. researchgate.net

Exocyclic Chirality Induced Reactions : In this strategy, the chirality of a group attached to the piperidine ring precursor guides the stereochemical outcome of the reaction. This has been effectively used in nitroalkene/amine/enone (NAE) condensation reactions to produce enantiopure piperidines with high yields and excellent chirality retention. rsc.org

These advanced synthetic methods are crucial for creating libraries of chiral piperidine alcohols for drug discovery and for the large-scale, cost-effective production of promising drug candidates.

| Synthetic Strategy | Description | Key Advantages | Reference Example |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | Uses a chiral catalyst to stereoselectively synthesize the target molecule. | High efficiency, high enantioselectivity, and reduces chiral waste. | Rhodium-catalyzed asymmetric reductive Heck reaction for 3-substituted piperidines. nih.gov |

| Biocatalysis | Employs enzymes (e.g., reductases) to perform stereoselective transformations. | High specificity, mild reaction conditions, and environmentally friendly. | Ketoreductase-catalyzed reduction of N-Boc-3-piperidinone. researchgate.net |

| Chirality-Induced Condensation | Utilizes an existing chiral center to direct the formation of new stereocenters. | Complete chirality retention and high yields for enantiopure products. | Exocyclic chirality induced nitroalkene/amine/enone (NAE) condensation. rsc.org |

Exploration of New Therapeutic Applications Beyond Current Indications

The piperidine scaffold is present in a wide array of approved drugs, demonstrating its versatility. encyclopedia.pub Derivatives have shown efficacy as analgesics, anticancer agents, antivirals, and treatments for central nervous system disorders like Alzheimer's disease and schizophrenia. tandfonline.comnih.govijnrd.org Future research aims to explore new therapeutic avenues for compounds like this compound and its analogs.

Emerging areas of investigation include:

Metabolic Disorders : Piperidine derivatives are being investigated for conditions like diabetes and obesity. For example, voglibose, which contains a piperidine-like structure, is used as an anti-diabetic agent. ijnrd.org Other derivatives are being explored as potential DPP-4 inhibitors. wisdomlib.org

Oncology : While some piperidine-containing drugs are used in cancer therapy, new derivatives are being designed to target specific signaling pathways involved in cancer progression. Research has shown that certain derivatives can induce apoptosis in prostate cancer cells by modulating the expression of proteins like BCL-2. nih.gov

Inflammatory and Parasitic Diseases : Alkaloids containing the piperidine ring, such as febrifugine, are effective against parasites. encyclopedia.pub Researchers are exploring synthetic derivatives for enhanced anti-inflammatory and antiparasitic properties.

Dual-Target Inhibitors : There is growing interest in designing single molecules that can act on multiple biological targets. This approach can lead to more effective treatments, particularly for complex diseases. For instance, piperidine derivatives have been developed as dual inhibitors of μ-opioid and σ1 receptors for potential use in pain management. encyclopedia.pub

| Therapeutic Area | Mechanism/Target | Example/Potential Application |

|---|---|---|

| Oncology | Induction of apoptosis, inhibition of cancer signaling pathways (e.g., STAT-3, PI3K/Akt). nih.gov | Prostate, breast, and lung cancer. nih.gov |

| Metabolic Disorders | Inhibition of enzymes like DPP-4. wisdomlib.org | Type 2 diabetes, obesity. wisdomlib.org |

| Pain Management | Modulation of opioid receptors (e.g., µ-opioid receptor). encyclopedia.pubtandfonline.com | Novel analgesics with potentially fewer side effects. tandfonline.com |

| Infectious Diseases | Antiparasitic and antiviral activity. encyclopedia.pubijnrd.org | Malaria, various viral infections. encyclopedia.pubijnrd.org |

| Neurodegenerative Diseases | Acetylcholinesterase inhibition. ijnrd.org | Alzheimer's disease (e.g., Donepezil). ijnrd.org |

Integration of Advanced Computational and AI-Driven Drug Discovery for Related Scaffolds

Key applications of AI and computational methods include:

Virtual Screening and De Novo Design : AI algorithms can screen vast virtual libraries of molecules to identify those likely to bind to a specific biological target. mbios.org Generative models can also design entirely new molecules with desired properties, exploring a much larger chemical space than is possible with traditional methods. nih.gov

Prediction of Properties : ML models can accurately predict the physicochemical properties, biological activity, pharmacokinetics, and toxicity of novel compounds before they are synthesized. nih.govnih.gov This reduces the time and cost associated with laboratory testing and minimizes late-stage failures.

Synthesis Planning : AI tools are being developed to devise the most efficient synthetic routes for complex molecules, which can significantly streamline the chemical synthesis process. scitechdaily.com

Target Identification : AI can analyze large biological datasets to identify new protein targets for diseases, opening up new avenues for drug discovery. scitechdaily.com For example, the AtomNet model, a deep learning-based method, has been used to identify novel bioactive compounds for various pharmaceutical targets, including Src kinase for cancer therapy. chapman.edu

By integrating these computational approaches, researchers can more rapidly design and test new derivatives of this compound, optimizing them for specific therapeutic targets while predicting potential liabilities.

| AI/Computational Tool | Application in Drug Discovery | Impact on Piperidine Scaffold Research |

|---|---|---|

| Machine Learning (ML) | Predicts bioactivity, toxicity, and ADME properties. nih.gov | Prioritizes the synthesis of the most promising derivatives. |

| Deep Learning | Performs virtual screening of large compound libraries and identifies novel chemotypes. chapman.edu | Accelerates hit identification for new biological targets. |

| Generative Models | Designs novel molecules (de novo design) with desired therapeutic profiles. nih.gov | Creates innovative piperidine-based structures beyond existing chemical space. |

| Natural Language Processing (NLP) | Analyzes scientific literature and patents to extract relevant data. mbios.org | Consolidates existing knowledge to guide new research directions. |

Interdisciplinary Research Collaborations to Advance Understanding

The complexity of modern drug discovery necessitates a multidisciplinary approach, where experts from various fields collaborate to solve complex problems. acs.org Advancing the understanding and application of chiral piperidine alcohols is no exception and relies on the synergy between different scientific disciplines.

Essential collaborations include:

Chemistry and Biology : Medicinal chemists synthesize new compounds, while biologists and pharmacologists evaluate their effects on cells, tissues, and whole organisms to determine their therapeutic potential and mechanism of action.

Computational and Experimental Science : Computational chemists and AI specialists use computer models to design and prioritize new molecules, which are then synthesized and tested by experimental scientists. This iterative cycle of design-synthesize-test-analyze accelerates the discovery process. nih.gov

Academia and Industry : Collaborations between academic researchers, who often focus on fundamental discoveries and novel methodologies, and pharmaceutical companies, which have the resources for large-scale screening and clinical development, are crucial for translating basic research into new medicines. nih.gov

Clinical and Basic Science : Insights from clinicians treating patients can guide basic scientists in identifying unmet medical needs and relevant biological targets. Conversely, discoveries in the lab can lead to new therapeutic strategies that are then tested in clinical trials. nih.gov

By fostering these interdisciplinary partnerships, the scientific community can more effectively tackle the challenges of developing novel synthetic strategies, identifying new therapeutic applications, and leveraging advanced computational tools to bring new piperidine-based drugs to patients. sydney.edu.ausolubilityofthings.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.